1h-(1,2,4)Triazolo(1,2-a)pyridazine-1,3(2h)-dithione, 2-(3-chlorophenyl)tetrahydro-
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Overview
Description
1h-(1,2,4)Triazolo(1,2-a)pyridazine-1,3(2h)-dithione, 2-(3-chlorophenyl)tetrahydro- is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is part of the broader class of triazolo-pyridazine derivatives, which are known for their diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1h-(1,2,4)Triazolo(1,2-a)pyridazine-1,3(2h)-dithione, 2-(3-chlorophenyl)tetrahydro- typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate hydrazine derivatives with dicarbonyl compounds under controlled conditions. The reaction conditions often include the use of catalysts, specific solvents, and temperature control to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness, scalability, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to enhance efficiency and reduce waste .
Chemical Reactions Analysis
Types of Reactions
1h-(1,2,4)Triazolo(1,2-a)pyridazine-1,3(2h)-dithione, 2-(3-chlorophenyl)tetrahydro- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific solvents, temperature control, and sometimes the use of catalysts to drive the reactions efficiently .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .
Scientific Research Applications
1h-(1,2,4)Triazolo(1,2-a)pyridazine-1,3(2h)-dithione, 2-(3-chlorophenyl)tetrahydro- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can disrupt normal cellular processes, leading to therapeutic effects in diseases like cancer or infections.
Comparison with Similar Compounds
Similar Compounds
1h-(1,2,4)Triazolo(1,2-a)pyridazine: Shares a similar core structure but lacks the dithione and chlorophenyl groups.
1h-(1,2,4)Triazolo(1,2-a)pyrimidine: Another related compound with a different ring structure.
Uniqueness
1h-(1,2,4)Triazolo(1,2-a)pyridazine-1,3(2h)-dithione, 2-(3-chlorophenyl)tetrahydro- is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications.
Properties
CAS No. |
58745-03-2 |
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Molecular Formula |
C12H12ClN3S2 |
Molecular Weight |
297.8 g/mol |
IUPAC Name |
2-(3-chlorophenyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,2-a]pyridazine-1,3-dithione |
InChI |
InChI=1S/C12H12ClN3S2/c13-9-4-3-5-10(8-9)16-11(17)14-6-1-2-7-15(14)12(16)18/h3-5,8H,1-2,6-7H2 |
InChI Key |
KXRMAKUATUZQSO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN2C(=S)N(C(=S)N2C1)C3=CC(=CC=C3)Cl |
Origin of Product |
United States |
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